1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine
Description
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine (CAS: 1250736-66-3) is a brominated aromatic compound featuring a pyrrolidine core substituted with a 3-methyl group and a 2-(4-bromophenoxy)ethyl side chain. Its IUPAC name, this compound, reflects its structural complexity, combining a bicyclic amine system with a halogenated aryl ether moiety . The compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmacologically active molecules, such as selective estrogen receptor modulators (SERMs) like lasofoxifene derivatives . Its commercial availability in high purity (≥95%) and varying quantities (e.g., 50 mg to 500 mg) underscores its importance in medicinal chemistry research .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTYTAAAWKRHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The typical synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine involves two main stages:
- Stage 1: Preparation of 2-(4-bromophenoxy)ethylamine by reaction of 4-bromophenol with 2-chloroethylamine hydrochloride.
- Stage 2: N-alkylation of 3-methylpyrrolidine with the 2-(4-bromophenoxy)ethylamine intermediate under basic conditions.
This approach utilizes nucleophilic substitution reactions where the phenol oxygen attacks the 2-chloroethylamine to form the ether linkage, followed by amine alkylation.
Detailed Preparation Steps
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 4-Bromophenol + 2-chloroethylamine hydrochloride, solvent: acetonitrile, base: potassium carbonate, reflux | Nucleophilic substitution to form 2-(4-bromophenoxy)ethylamine | Intermediate amine formed |
| 2 | 2-(4-bromophenoxy)ethylamine + 3-methylpyrrolidine, solvent: acetonitrile or similar, base: potassium carbonate, reflux | N-alkylation reaction to attach 3-methylpyrrolidine moiety | Formation of this compound |
The use of potassium carbonate as a base facilitates deprotonation and promotes nucleophilic substitution. The solvent choice (commonly acetonitrile) supports the reaction kinetics and solubility of reactants.
Reaction Conditions and Optimization
- Temperature: Reflux conditions (around 80-90°C) are typically used to ensure completion within 4-6 hours.
- Stoichiometry: Equimolar amounts of 4-bromophenol and 2-chloroethylamine hydrochloride are used initially, followed by equimolar addition of 3-methylpyrrolidine.
- Catalysts/Additives: Potassium carbonate acts as a mild base and catalyst.
- Purification: The product is commonly purified by recrystallization from ethanol or by chromatographic methods.
Alternative Synthetic Insights from Related Compounds
Although direct detailed procedures for this compound are limited, related synthetic methods for similar pyrrolidine derivatives and bromophenyl ethers provide valuable insights:
- Multi-step syntheses involving protection/deprotection strategies and use of lithium aluminum hydride (LAH) for reductions have been reported for related pyrrolidine-indole derivatives, indicating the feasibility of reductive steps if needed.
- Selective bromination of aromatic precursors in aqueous media can provide high-purity brominated intermediates for further functionalization.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-Bromophenol, 2-chloroethylamine hydrochloride, 3-methylpyrrolidine |
| Solvent | Acetonitrile (common), alternatives include 1,4-dioxane |
| Base | Potassium carbonate |
| Temperature | Reflux (~80-90°C) |
| Reaction Time | 4-6 hours per step |
| Purification | Recrystallization (ethanol), extraction, chromatography |
| Yield | Typically moderate to good (exact yields not specified) |
| Key Intermediate | 2-(4-bromophenoxy)ethylamine |
Research Findings and Analysis
- The nucleophilic substitution approach is efficient for synthesizing the ether linkage between 4-bromophenol and 2-chloroethylamine.
- The subsequent N-alkylation with 3-methylpyrrolidine proceeds smoothly under basic reflux conditions.
- The presence of the bromine atom on the phenyl ring allows for further functionalization if required, such as substitution or reduction reactions.
- Reaction monitoring by GC or TLC is recommended to ensure completion.
- The process avoids harsh conditions, making it amenable for scale-up.
Chemical Reactions Analysis
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to inhibit certain enzymes involved in metabolic pathways positions it as a candidate for drug development targeting conditions such as epilepsy and depression .
Biological Studies
Research indicates that 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine interacts with various biological targets, including enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to physiological effects beneficial in medical applications .
Material Science
In materials science, this compound serves as a building block for synthesizing advanced materials. Its unique structural features allow for the development of specialty chemicals that can be utilized in various industrial applications.
Case Studies and Research Findings
Recent studies have provided valuable insights into the therapeutic potential of this compound:
- Enzyme Inhibition : One study demonstrated that this compound significantly inhibited enzymes involved in metabolic pathways related to neurological health, showing promise in reducing symptoms associated with neurological disorders when tested in animal models .
- Receptor Modulation : Another investigation explored its ability to modulate receptor activity, revealing data supporting its efficacy as a therapeutic agent for conditions like depression and anxiety .
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxyethyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine (CAS: 690264-47-2)
- Key Differences: This analogue substitutes the 4-bromophenoxy group with a 4-bromo-3-methylphenoxy moiety, introducing steric hindrance and altered electronic properties due to the additional methyl group on the aromatic ring.
5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivatives
- Key Differences : These compounds replace the pyrrolidine core with a tetrazole ring , enhancing hydrogen-bonding capacity and metabolic stability.
- Applications : Patented as CLC-1 ion channel inhibitors for neuromuscular disorders, highlighting a divergent pharmacological role compared to the target compound’s use in SERM synthesis .
Pyrazole Derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone)
- Key Differences : These feature a pyrazole ring instead of pyrrolidine, with dual halogenation (bromo and fluoro groups) enhancing electronic diversity.
- Crystallographic Data : X-ray studies reveal planar pyrazole cores, contrasting with the puckered conformation of pyrrolidine in the target compound .
- Applications : Primarily explored as anti-inflammatory and antimicrobial agents, diverging from the target compound’s role in estrogen receptor modulation .
1-[2-[4-(6-Methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine
- Key Differences : This derivative incorporates a 6-methoxy-1-tetralone group, expanding conjugation and enabling π-π interactions in drug-receptor binding.
- Synthetic Utility : Generated via condensation reactions using the target compound as a precursor, demonstrating its versatility in constructing complex pharmacophores .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Research Findings and Implications
- Synthetic Flexibility : The target compound’s pyrrolidine core facilitates modular derivatization, enabling rapid generation of analogues with tailored electronic and steric properties .
- Safety Considerations: The absence of GHS hazards for this compound contrasts with less-documented analogues, emphasizing the need for rigorous toxicological profiling .
Biological Activity
1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a bromophenoxyethyl group. This substitution is crucial for its biological activity, as it influences the compound's interaction with various biological targets.
The mechanism of action of this compound involves binding to specific enzymes and receptors within biological systems. The bromophenoxyethyl moiety is believed to enhance binding affinity, which can modulate enzymatic activity or receptor signaling pathways. This interaction can lead to various physiological effects, including potential therapeutic benefits in neurological disorders and other conditions.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
- Receptor Modulation : The compound has been investigated for its ability to modulate receptor activity, particularly in the context of neurological targets, suggesting potential applications in treating conditions like epilepsy and depression .
Applications in Research
This compound has diverse applications across various fields:
- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders.
- Biological Studies : The compound is utilized to explore interactions with biological targets, aiding in the understanding of disease mechanisms.
- Material Science : Its properties are being studied for potential use in developing advanced materials.
Comparative Analysis
To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key differences:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine atom enhances binding affinity | Enzyme inhibition, receptor modulation |
| 1-[2-(4-Chlorophenoxy)ethyl]-3-methylpyrrolidine | Chlorine atom instead of bromine | Similar enzyme inhibition |
| 1-[2-(4-Fluorophenoxy)ethyl]-3-methylpyrrolidine | Fluorine atom increases lipophilicity | Potentially enhanced pharmacokinetics |
Case Studies and Research Findings
Recent studies have provided insights into the therapeutic potential of this compound:
- A study focused on its role as an enzyme inhibitor demonstrated significant effects on metabolic pathways related to neurological health. The results indicated that the compound could reduce symptoms associated with certain neurological disorders when tested in animal models .
- Another investigation explored its receptor modulation capabilities, revealing promising data that supports further clinical research into its efficacy as a therapeutic agent.
Q & A
Q. What are the recommended safety protocols for handling 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must be inspected before use and removed without touching the outer surface to prevent contamination .
- Ventilation: Work in a fume hood to minimize inhalation risks, especially during weighing or solvent-based reactions.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .
- Storage: Store in a cool, dry place away from oxidizers and acids. Label containers with CAS No. 690264-47-2 and hazard identifiers .
Q. How can researchers determine the physical-chemical properties of this compound if data is unavailable?
Answer:
- Melting Point: Use differential scanning calorimetry (DSC) or a capillary tube method with a calibrated apparatus.
- Solubility: Perform incremental solvent screening (e.g., water, DMSO, ethanol) under controlled temperatures, monitoring dissolution via UV-Vis spectroscopy .
- Partition Coefficient (LogP): Employ shake-flask experiments with n-octanol/water mixtures, followed by HPLC analysis to quantify compound distribution .
Q. What synthetic routes are documented for analogous brominated pyrrolidine derivatives?
Answer:
- Key Reaction: Nucleophilic substitution of bromophenol derivatives with ethylenediamine intermediates, followed by alkylation or cyclization. For example, acetonitrile-mediated reactions with benzylamine have been used to synthesize structurally similar compounds .
- Optimization: Adjust reaction time, temperature, and stoichiometry to improve yield. Monitor progress via TLC or LC-MS .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Answer:
- Multi-Technique Validation: Cross-validate NMR (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm molecular structure.
- Crystallography: If crystalline, perform single-crystal X-ray diffraction to resolve stereochemical ambiguities, as demonstrated for related pyrrolidine-dione systems .
- Computational Modeling: Compare experimental IR spectra with DFT-calculated vibrational modes to identify discrepancies in functional groups .
Q. What methodologies are suitable for assessing the compound’s biological activity in the absence of toxicological data?
Answer:
- In Silico Screening: Use tools like AutoDock or SwissADME to predict binding affinities to target proteins (e.g., kinases) and ADMET properties.
- In Vitro Assays: Conduct cytotoxicity screening using cell lines (e.g., HEK293, HeLa) with MTT assays. Include positive/negative controls and dose-response curves .
- Metabolic Stability: Evaluate hepatic metabolism using microsomal incubation (e.g., rat liver microsomes) and LC-MS/MS analysis .
Q. How can researchers design experiments to address low yields in the synthesis of this compound?
Answer:
- Parameter Screening: Use Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, acetonitrile may enhance reactivity compared to DMF .
- Byproduct Analysis: Characterize side products via GC-MS or NMR to identify competing reactions (e.g., hydrolysis or dimerization).
- Catalyst Selection: Test palladium or copper catalysts for coupling steps, referencing protocols for diarylpyrrole derivatives .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for brominated pyrrolidine derivatives?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace bromine with chlorine or methyl groups) and compare bioactivity.
- Pharmacophore Mapping: Use X-ray crystallography or molecular docking to identify critical interaction sites, as seen in antitubercular pyrrole studies .
- QSAR Modeling: Develop quantitative models correlating electronic (Hammett constants) or steric parameters with experimental IC₅₀ values .
Methodological Notes
- Safety Data Gaps: The absence of toxicological data necessitates assuming worst-case hazards. Follow ALARA (As Low As Reasonably Achievable) exposure principles .
- Synthetic Reproducibility: Document reaction conditions meticulously, including solvent purity and moisture content, to mitigate batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
